molecular formula C13H13ClN4O3 B2642615 N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide CAS No. 1211767-43-9

N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

Cat. No.: B2642615
CAS No.: 1211767-43-9
M. Wt: 308.72
InChI Key: XPSXUQCUHBAUJC-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C13H13ClN4O3 and its molecular weight is 308.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

A series of anthranilic diamides analogs incorporating 1,3,4-oxadiazole rings were synthesized, characterized, and evaluated for their insecticidal activities against Plutella xylostella. Some compounds exhibited significant insecticidal effectiveness, highlighting the potential of such structures in developing new insecticide agents (Qi et al., 2014).

Green Synthesis Approaches

An eco-friendly synthesis method for 2-aryl-1,3,4-oxadiazoles from hydrazides and 1,1-dichloro-2-nitroethene was developed, emphasizing high yields and the use of water as a reaction medium, showcasing an environmentally benign approach to synthesizing oxadiazole derivatives (Zhu et al., 2015).

Medicinal Chemistry Insights

Oxadiazoles, including the 1,3,4-oxadiazole variant, are explored for their potential as bioisosteric replacements for ester and amide functionalities in drug molecules. Their lower lipophilicity and improved metabolic stability, among other favorable properties, suggest their utility in medicinal chemistry (Boström et al., 2012).

Corrosion Inhibition

Newly synthesized oxadiazole derivatives have been assessed for their efficacy in inhibiting corrosion on mild steel surfaces in acidic environments. These studies underline the derivatives' potential as corrosion inhibitors, providing insights into their practical applications in materials science (Kalia et al., 2020).

Anticancer Properties

A novel apoptosis inducer, part of the oxadiazole family, showed activity against several breast and colorectal cancer cell lines. This discovery opens avenues for the development of new anticancer agents targeting specific cellular mechanisms (Zhang et al., 2005).

Photo-luminescent Properties

The synthesis and characterization of 1,3,4-oxadiazole derivatives with cholesteric and nematic mesophases have been reported, alongside their strong blue fluorescence emission, highlighting their potential in the development of photoluminescent materials (Han et al., 2010).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c1-8-17-18-11(21-8)7-16-13(20)12(19)15-6-9-4-2-3-5-10(9)14/h2-5H,6-7H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSXUQCUHBAUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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